11-Oxoursolic acid acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-11-keto-ursolic acid typically involves the extraction of triterpenoids from Eriobotrya japonica leaves. The compound is then isolated and purified using chromatographic techniques . Specific synthetic routes and reaction conditions are not extensively documented in the literature, but the process generally involves organic solvent extraction followed by purification steps.
Industrial Production Methods: Industrial production of 3-acetyl-11-keto-ursolic acid is not widely reported. the extraction from natural sources like Eriobotrya japonica remains the primary method. Advances in biotechnological methods and large-scale extraction techniques could potentially enhance the yield and purity of the compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-11-keto-ursolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing its therapeutic properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as ethanol, methanol, and acetonitrile are frequently used .
Major Products:
Scientific Research Applications
3-Acetyl-11-keto-ursolic acid has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 3-acetyl-11-keto-ursolic acid involves the inhibition of 11B-hydroxysteroid dehydrogenase 1 (11b-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to active cortisol, which is involved in glucose metabolism and inflammatory responses . By inhibiting 11b-HSD1, the compound can potentially reduce cortisol levels, thereby exerting anti-diabetic and anti-inflammatory effects .
Comparison with Similar Compounds
Ursolic Acid: A pentacyclic triterpenoid with significant anti-inflammatory and anti-cancer properties.
Oleanolic Acid: Another triterpenoid with similar therapeutic properties, including anti-inflammatory and hepatoprotective effects.
Boswellic Acids: These include 3-acetyl-11-keto-β-boswellic acid, which shares similar anti-inflammatory and anti-tumor properties.
Uniqueness: 3-Acetyl-11-keto-ursolic acid is unique due to its specific inhibitory activity against 11B-hydroxysteroid dehydrogenase 1, which is not commonly observed in other triterpenoids . This makes it a particularly promising candidate for anti-diabetes research and other metabolic disorders .
Properties
CAS No. |
35959-01-4 |
---|---|
Molecular Formula |
C32H48O5 |
Molecular Weight |
512.7 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bS)-10-acetyloxy-1,2,6a,6b,9,9,12a-heptamethyl-13-oxo-1,2,3,4,5,6,6a,7,8,8a,10,11,12,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C32H48O5/c1-18-9-14-32(27(35)36)16-15-30(7)21(25(32)19(18)2)17-22(34)26-29(6)12-11-24(37-20(3)33)28(4,5)23(29)10-13-31(26,30)8/h17-19,23-26H,9-16H2,1-8H3,(H,35,36)/t18-,19+,23+,24+,25+,26-,29+,30-,31-,32+/m1/s1 |
InChI Key |
XDHCWTUZCOFKRH-CIKBGXLUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)C)C)C)C2C1C)C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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